Cas no 476481-59-1 (3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione)

3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione structure
476481-59-1 structure
Product name:3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
CAS No:476481-59-1
MF:C17H21N5O3
MW:343.38
CID:3049679
PubChem ID:3653315

3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
    • 3-methyl-7-(2-phenoxyethyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • HMS2855K15
    • 6-hydroxy-3-methyl-7-(2-phenoxyethyl)-8-(propylamino)-3,7-dihydro-2H-purin-2-one
    • 476481-59-1
    • SMR000542892
    • STK567879
    • AKOS000580282
    • 3-methyl-7-(2-phenoxyethyl)-8-(propylamino)purine-2,6-dione
    • AKOS005493464
    • MLS001213173
    • DTXSID001323467
    • STL003843
    • CHEMBL1312174
    • 3-methyl-7-(2-phenoxyethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
    • 631-885-7
    • Inchi: InChI=1S/C17H21N5O3/c1-3-9-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)10-11-25-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,18,19)(H,20,23,24)
    • InChI Key: HHEBHGADUJAYLX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 343.16443955Da
  • Monoisotopic Mass: 343.16443955Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 88.5Ų

3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione Related Literature

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